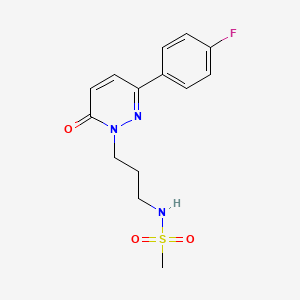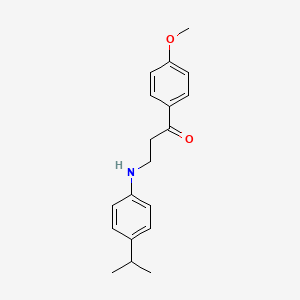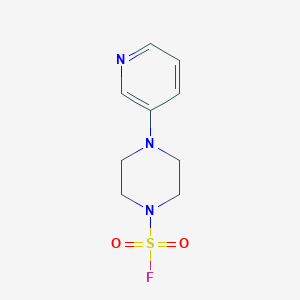![molecular formula C7H12F3NO B2467557 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine CAS No. 2248378-06-3](/img/structure/B2467557.png)
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine, also known as TFOE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TFOE is a derivative of oxolane, which is a cyclic ether. TFOE has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is not fully understood, but it is believed to act as a neurotransmitter in the brain. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the brain.
Biochemical and Physiological Effects
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to have anxiolytic and antidepressant effects in animal models. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its high purity and stability, which make it easy to handle and store. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also readily available and relatively inexpensive. The limitations of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its potential toxicity and the need for careful handling and disposal. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also not suitable for use in human studies due to its potential side effects.
Orientations Futures
There are several future directions for the research on 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine. One direction is to study the structure-activity relationship of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its derivatives to identify new compounds with potential therapeutic applications. Another direction is to study the potential use of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine as a ligand in the synthesis of metal complexes for catalysis and material science. Further research is also needed to understand the mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its potential side effects.
Méthodes De Synthèse
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be synthesized using different methods, including the reaction of 2-(Trifluoromethyl)oxirane with ethylamine in the presence of a catalyst. Another method involves the reaction of 2-(Trifluoromethyl)oxirane with ammonia, followed by reductive amination with formaldehyde and sodium borohydride. The purity and yield of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be improved by using different purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used in various scientific research applications, such as the synthesis of new compounds for drug discovery and the study of the structure-activity relationship of different compounds. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been used as a reagent for the synthesis of chiral compounds, which are important in the pharmaceutical industry. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)oxolan-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-4(11)5-2-3-6(12-5)7(8,9)10/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYSRODCJYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)
![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)
![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)
![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)

![N-(3-chloro-4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)](/img/structure/B2467497.png)